molecular formula C21H34N2O5SSi B1593870 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]- CAS No. 70880-05-6

1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]-

Cat. No. B1593870
CAS RN: 70880-05-6
M. Wt: 454.7 g/mol
InChI Key: AWGTUBDCLHXASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]-” is a chemical compound that is used extensively in scientific research. It is also known as DNSA or Dansyl amide . Its unique properties make it suitable for various applications, including catalyst synthesis, organic synthesis, and surface modification.


Synthesis Analysis

5-(Dimethylamino)-1-naphthalenesulfonamide (DNSA) was used as a starting reagent in the synthesis of 2,6-disubstituted pyridines, 6-substituted 2,2′-bipyridines, and 6,6′-disubstituted 2,2′-bipyridines .


Molecular Structure Analysis

The molecular formula of this compound is (CH3)2NC10H6SO2NH2 . The molecular weight is 250.32 . The InChI key is TYNBFJJKZPTRKS-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound was used as a fluorescent probe in the determination of the concentration of human carbonic anhydrase II-DNSA in solutions .


Physical And Chemical Properties Analysis

The melting point of this compound is 218-221 °C (lit.) . It exhibits fluorescence with λex 280 nm; λem 470 nm (bound to carbon anhydrase) and λem 580 in ethanol .

Scientific Research Applications

High-Pressure Materials Science

  • Scientific Field: High-Pressure Materials Science .
  • Application Summary: This compound is used in the methodology known as ‘scanning SQUID petrology’, which combines the use of a scanning SQUID microscope with petrological techniques to image and identify low concentrations of superconducting phases in complex phase assemblages .
  • Methods of Application: The methodology involves high-pressure synthesis, which is increasingly being used in the search for new materials, particularly superconductors . The synthesis products are difficult to analyze because they are small in size and often consist of a mixture of unknown phases exhibiting a low superconducting volume fraction .
  • Results: The methodology was demonstrated by investigating the poorly understood origin of superconductivity in the high-pressure Sr-Cu-O system . The sample was highly zoned owing to limited oxygen diffusion kinetics, and contained non-superconducting Sr2CuO3.2 .

Environmental Science and Pollution Research

  • Scientific Field: Environmental Science and Pollution Research .
  • Application Summary: This compound is used in the fabrication of magnetite nanoparticles for oil spill remediation .
  • Methods of Application: Magnetite nanoparticles (Fe 3 O 4) were prepared and applied to oil spill remediation . Two novel hydrophobic amides, HADN and HATN, were prepared and applied to Fe 3 O 4 surface modification, producing HAN-Fe 3 O 4 and HAT-Fe 3 O 4, respectively .
  • Results: The efficiency of HAN-Fe 3 O 4 and HAT-Fe 3 O 4 for oil spill remediation (EOSR) was investigated using different HAN-Fe 3 O 4 and HAT-Fe 3 O 4 weights and at various contact times . The data indicated that the EOSR increased with increased HAN-Fe 3 O 4 and HAT-Fe 3 O 4 weights, as their EOSR reached 100% and 89%, respectively, using 100 mg .

Protein Structure Prediction

  • Scientific Field: Bioinformatics and Computational Biology .
  • Application Summary: This compound is used in the development of AI models for predicting the structure and interactions of proteins .
  • Methods of Application: The AI model, AlphaFold 3, developed by Google DeepMind and Isomorphic Labs, uses this compound to accurately predict the structure of proteins, DNA, RNA, ligands and more, and how they interact .
  • Results: The model can predict the structure and interactions of all life’s molecules with unprecedented accuracy . For the interactions of proteins with other molecule types, there is at least a 50% improvement compared with existing prediction methods .

Chemical Synthesis

  • Scientific Field: Organic Chemistry .
  • Application Summary: This compound is used in the development of a novel method for manipulating carbon-hydrogen bonds .
  • Methods of Application: The method involves selectively targeting a specific C-H bond, opening doors to synthetic pathways that were previously closed .
  • Results: This groundbreaking discovery provides new insights into the molecular interactions of positively charged carbon atoms and has potential applications in medicine .

Analytical Chemistry

  • Scientific Field: Analytical Chemistry .
  • Application Summary: This compound can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method .
  • Methods of Application: The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
  • Results: This method allows for the separation and analysis of the compound, which can be useful in various research and industrial applications .

Stem Cell Research

  • Scientific Field: Bioethics .
  • Application Summary: This compound is used in the development of an adaptable framework to accommodate diverse cultural and religious perspectives in embryonic stem cell research .
  • Methods of Application: The framework promotes an effective global dialogue and recommends localized guidelines that reflect the moral views of the people those guidelines serve .
  • Results: The framework has the potential to foster growth in stem cell research possibilities .

Safety And Hazards

The safety information available indicates that this compound is classified as Combustible Solids under the Storage Class Code 11 . Personal Protective Equipment such as a dust mask type N95 (US), Eyeshields, and Gloves are recommended when handling this compound .

properties

IUPAC Name

5-(dimethylamino)-N-(3-triethoxysilylpropyl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O5SSi/c1-6-26-30(27-7-2,28-8-3)17-11-16-22-29(24,25)21-15-10-12-18-19(21)13-9-14-20(18)23(4)5/h9-10,12-15,22H,6-8,11,16-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGTUBDCLHXASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O5SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1072183
Record name 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1072183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]-

CAS RN

70880-05-6
Record name N-((Triethoxysilyl)propyl)dansylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70880-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(3-(triethoxysilyl)propyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070880056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1072183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]naphthalene-1-sulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]-
Reactant of Route 2
Reactant of Route 2
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]-
Reactant of Route 3
Reactant of Route 3
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]-
Reactant of Route 4
Reactant of Route 4
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]-
Reactant of Route 5
Reactant of Route 5
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]-
Reactant of Route 6
Reactant of Route 6
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.